- Iodine mediated synthesis of alkyl tert-alkyl ethersTetrahedron Letters, 1988, 29(20), 2445-8,
Cas no 919-94-8 (2-Ethoxy-2-methylbutane)

2-Ethoxy-2-methylbutane structure
Nome del prodotto:2-Ethoxy-2-methylbutane
2-Ethoxy-2-methylbutane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butane,2-ethoxy-2-methyl-
- 2-ethoxy-2-methylbutane
- TERT-AMYL ETHYL ETHER EP
- tert-Amylethylether
- 1,1-Dimethylpropyl Ethyl Ether
- 2-ethyl-2-ethoxypropane
- 2-ethylethoxypropane
- Butane,2-ethoxy-2-methyl
- Ether,ethyl tert-pentyl
- ethyl 1,1-dimethylpropyl ether
- Ethyl tert-pentyl ether
- ethyl-tert-amyl-ether
- tert-Amyl Ethyl Ether
- Butane, 2-ethoxy-2-methyl-
- Ethyl tert-amyl ether
- Ether, ethyl tert-pentyl
- 2-ETHOXY-2-METHYL-BUTANE
- Trimethylather
- tert-Amyl-ethyl ether
- 2-Ethoxy-2-methylbutane #
- KFRVYYGHSPLXSZ-UHFFFAOYSA-N
- 2-Ethoxy-2-methylbutane (ACI)
- Ether, ethyl tert-pentyl (8CI)
- Ether, ethyl tert-pentyl (7CI)
- SCHEMBL208586
- BRN 1731673
- 529VD83WPK
- EC 618-804-0
- Q28941824
- AKOS015838721
- 3-01-00-01626 (Beilstein Handbook Reference)
- NS00006706
- DTXSID7061279
- 919-94-8
- D78478
- BS-29651
- MFCD01727266
- UNII-529VD83WPK
- 2-Ethoxy-2-methylbutane
-
- MDL: MFCD01727266
- Inchi: 1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3
- Chiave InChI: KFRVYYGHSPLXSZ-UHFFFAOYSA-N
- Sorrisi: O(C(CC)(C)C)CC
- BRN: 1731673
Proprietà calcolate
- Massa esatta: 116.12000
- Massa monoisotopica: 116.120115130g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 57.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 9.2
- XLogP3: 2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0,76 g/cm3
- Punto di fusione: -95.35°C (estimate)
- Punto di ebollizione: 102°C(lit.)
- Indice di rifrazione: 1.3890-1.3930
- PSA: 9.23000
- LogP: 2.21150
- Solubilità: Non determinato
2-Ethoxy-2-methylbutane Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Dichiarazione di pericolo: H225
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:UN 3271
- Codice categoria di pericolo: 11
- Istruzioni di sicurezza: 9-16-33
- RTECS:KO0351000
- Frasi di rischio:R11
- PackingGroup:II
- Classe di pericolo:3
2-Ethoxy-2-methylbutane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D759117-25g |
1,1-DIMETHYLPROPYL ETHYL ETHER |
919-94-8 | 98.0% | 25g |
$260 | 2024-06-06 | |
eNovation Chemicals LLC | D759117-5g |
1,1-DIMETHYLPROPYL ETHYL ETHER |
919-94-8 | 98.0% | 5g |
$130 | 2024-06-06 | |
Cooke Chemical | A7953412-25G |
<i>tert</i>-Amyl Ethyl Ether |
919-94-8 | >98.0%(GC) | 25g |
RMB 1599.20 | 2025-02-21 | |
Apollo Scientific | OR924485-1g |
tert-Amyl ethyl ether |
919-94-8 | 98% | 1g |
£21.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-5G |
2-Ethoxy-2-methylbutane |
919-94-8 | >98.0%(GC) | 5g |
¥514.90 | 2023-08-31 | |
abcr | AB171118-5 g |
tert-Amyl ethyl ether, 98%; . |
919-94-8 | 98% | 5g |
€108.10 | 2023-05-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-1g |
2-Ethoxy-2-methylbutane |
919-94-8 | >98.0%(GC) | 1g |
¥152.90 | 2023-08-31 | |
Aaron | AR00GT9B-100g |
1,1-Dimethylpropyl Ethyl Ether |
919-94-8 | 98% | 100g |
$575.00 | 2025-01-24 | |
abcr | AB171118-5g |
tert-Amyl ethyl ether, 98%; . |
919-94-8 | 98% | 5g |
€108.10 | 2025-02-21 | |
Aaron | AR00GT9B-5g |
1,1-Dimethylpropyl Ethyl Ether |
919-94-8 | 98% | 5g |
$74.00 | 2025-01-24 |
2-Ethoxy-2-methylbutane Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Iodine
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Magnesium oxide , Alumina , Tungsten hydroxide oxide phosphate ; 8 h, 450 °C
1.2 5 MPa, 140 °C
1.2 5 MPa, 140 °C
Riferimento
- Method for synthesizing tert-amyl ethyl ether, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid
Riferimento
- Solvomercuration-demercuration. 11. Alkoxymercuration-demercuration of representative alkenes in alcohol solvents with the mercuric salts acetate, trifluoroacetate, nitrate, and methanesulfonateJournal of Organic Chemistry, 1984, 49(14), 2551-7,
Synthetic Routes 4
Condizioni di reazione
1.1 72.5 °C
Riferimento
- Preparation of oligomerized tertiary alkyl ether, China, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Effect of water addition on the simultaneous liquid-phase etherification of isobutene and isoamylenes with ethanol over amberlyst 35Catalysis Today, 2015, 256, 336-346,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Equilibrium and kinetic studies on etherification: reactions of C5 and C6 alkenes with methanol and ethanolActa Polytechnica Scandinavica, 1997, 246,,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Amberlyst 15 ; rt
Riferimento
- Design, optimization, and control of reactive distillation column for the synthesis of tert-amyl ethyl etherChemical Engineering Research and Design, 2013, 91(5), 819-830,
Synthetic Routes 8
Condizioni di reazione
1.1 2 MPa, 313 K; 323 K; 333 K; 343 K
Riferimento
- Synthesis of tert-amyl Ethyl Ether for Gasoline AdditiveEnergy Procedia, 2015, 75, 3265-3270,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Ethanol
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
Riferimento
- Solvomercuration-demercuration. 12. The solvomercuration-demercuration of olefins in alcohol solvents with mercuric trifluoroacetate - an ether synthesis of wide generalityJournal of Organic Chemistry, 1985, 50(8), 1171-4,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Kinetic modelling of the liquid-phase dimerization of isoamylenes on Amberlyst 35Reactive & Functional Polymers, 2007, 67(3), 210-224,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- High purity isoamylene production from tertiary amyl methyl ether decomposition, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Amberlyst 35 ; 2 MPa, 353 K
Riferimento
- Kinetic modeling of the simultaneous etherification of ethanol with C4 and C5 olefins over Amberlyst 35 using model averagingChemical Engineering Journal (Amsterdam, 2017, 307, 122-134,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Kinetics of the Heterogeneously Catalyzed Formation of tert-Amyl Ethyl EtherIndustrial & Engineering Chemistry Research, 1997, 36(2), 310-316,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Ethanol ; 0.4 MPa, 60 °C
Riferimento
- Method for production of alkyl tert-amyl ethers, Poland, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Tris(dimethylamino)phosphine
Riferimento
- Reactivity of Grignard alcoholates in hexamethylphosphotriamide; alkylation by the halogenated derivativesComptes Rendus des Seances de l'Academie des Sciences, 1968, 266(15), 1178-9,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate ; 3 h, 393 K
Riferimento
- The synthesis of asymmetrical tertiary alkyl ethers catalyzed by ionic liquids with and without CO2Current Organic Chemistry, 2007, 11(5), 477-482,
Synthetic Routes 17
Condizioni di reazione
1.1 Catalysts: Amberlyst 15 ; 101 kPa, 298 K
Riferimento
- Reactive distillation-pervaporation hybrid column for tert-amyl alcohol etherification with ethanolChemical Engineering Science, 2003, 58(12), 2465-2477,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- The etherification of 2-methylpropene, 2-methyl-1-butene and 2-methyl-2-butene with alcoholsActa Polytechnica Scandinavica, 1999, 271, 1-41,
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Etherification of high concentration C5 iso-olefins via catalytic distillation, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol ; 370 K
Riferimento
- Effect of hydrogen ion-exchange capacity on activity of resin catalysts in tert-amyl-ethyl-ether synthesisApplied Catalysis, 2004, 268(1-2), 175-182,
2-Ethoxy-2-methylbutane Preparation Products
2-Ethoxy-2-methylbutane Letteratura correlata
-
R. Soto,C. Fité,E. Ramírez,M. Iborra,J. Tejero React. Chem. Eng. 2018 3 195
Categorie correlate
- Solventi e chimici organici Composti organici Alcol/Etere
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Eteri dialchilici
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Ether Eteri dialchilici
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:919-94-8)2-Ethoxy-2-methylbutane

Purezza:99%
Quantità:25g
Prezzo ($):194.0